N-benzylsulfamide
CAS No.: 14101-58-7
Cat. No.: VC6308073
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14101-58-7 |
---|---|
Molecular Formula | C7H10N2O2S |
Molecular Weight | 186.23 |
IUPAC Name | (sulfamoylamino)methylbenzene |
Standard InChI | InChI=1S/C7H10N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,8,10,11) |
Standard InChI Key | SYKLNLIUTCAYCR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNS(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
N-Benzylsulfamide (C₁₃H₁₄N₂O₂S) features a benzene ring substituted with a sulfonamide group at the para position and a benzylamino group at the nitrogen atom (Figure 1). The molecular weight is 270.33 g/mol, with a density of 1.35 g/cm³. Its crystalline structure, resolved via X-ray diffraction, reveals a hydrogen-bonded framework stabilized by N–H⋯O interactions .
Crystallographic Characteristics
The crystal lattice forms a ladder-like structure parallel to the a-axis, comprising fused R²₂(8) rings. Each molecule participates in dual N–H⋯O hydrogen bonds: the sulfonamide NH₂ group donates protons to sulfonyl oxygen atoms of adjacent molecules, while the benzylamino NH group engages in secondary hydrogen bonds . These interactions confer thermal stability and influence solubility profiles.
Table 1: Key Physicochemical Properties of N-Benzylsulfamide
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄N₂O₂S |
Molecular Weight | 270.33 g/mol |
Melting Point | 171–173°C |
Hydrogen Bond Donors | 2 (NH₂, NH) |
Hydrogen Bond Acceptors | 4 (S=O, NH) |
LogP (Octanol-Water) | 1.82 |
Synthetic Methodologies
Historical Synthesis
The original synthesis, reported by Goissedet et al. (1936), involved reacting benzylamine with 4-aminobenzenesulfonyl chloride under basic conditions . This two-step process yielded N-benzylsulfamide with moderate efficiency, paving the way for early antibacterial evaluations.
Modern Approaches
Recent advancements employ solvent-free conditions and phase-transfer catalysts. For instance, Boufas et al. (2014) demonstrated that tetrabutylammonium bromide (TBAB) catalyzes the condensation of sulfonamides with aldehydes at 100°C, achieving yields exceeding 80% . Although this method was optimized for N-sulfonylimines, analogous protocols apply to N-benzylsulfamide by substituting benzaldehyde derivatives.
Table 2: Comparative Synthesis Routes
Method | Conditions | Yield (%) | Reference |
---|---|---|---|
Classical Alkylation | Pyridine, 24h, RT | 65 | |
TBAB-Catalyzed Condensation | Solvent-free, 100°C, 3h | 85 |
Biological Activity and Mechanism of Action
Antibacterial Properties
As a prototypical sulfonamide, N-benzylsulfamide inhibits bacterial dihydropteroate synthetase, disrupting folate biosynthesis . Early clinical studies highlighted its efficacy against Gram-positive pathogens, though resistance mechanisms limited long-term utility.
Enzyme Inhibition Beyond Antibacterials
Recent studies on sulfonamide derivatives reveal broader inhibitory potential. For example, 2-aminothiazole sulfonamides exhibit α-glucosidase and α-amylase inhibition (IC₅₀: 20.34–37.20 μM/mL), suggesting antidiabetic applications . While N-benzylsulfamide itself hasn’t been tested for these targets, structural analogs underscore the pharmacophoric importance of the sulfonamide moiety.
Antioxidant Activity
Certain sulfonamides demonstrate radical scavenging capabilities. Compound 33 from recent studies showed DPPH scavenging with IC₅₀ = 34.4 μM/mL, attributed to electron-donating substituents . N-Benzylsulfamide’s benzyl group may similarly stabilize radicals, though experimental validation is pending.
Spectroscopic and Computational Characterization
Spectroscopic Analysis
Fourier-transform infrared (FT-IR) spectra of N-benzylsulfamide show characteristic peaks at 1330 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch). Nuclear magnetic resonance (¹H NMR) reveals aromatic protons at δ 7.2–7.8 ppm and benzyl CH₂ at δ 4.3 ppm .
Computational Insights
Frontier molecular orbital (FMO) analysis of related sulfonamides indicates HOMO-LUMO gaps between 5.805 eV (compound 22) and 1.187 eV (nitro-substituted derivatives) . These values correlate with chemical reactivity; N-benzylsulfamide’s gap (~6.0 eV) suggests moderate stability. ADMET predictions using SwissADME highlight high gastrointestinal absorption (Log Kp = −5.83 cm/s) and negligible blood-brain barrier permeability .
Pharmacokinetics and Toxicity Profile
Absorption and Distribution
N-Benzylsulfamide’s LogP of 1.82 facilitates moderate membrane permeability. In silico models predict 89% oral absorption, with peak plasma concentrations achieved within 2h . Protein binding exceeds 85%, prolonging half-life.
Metabolism and Excretion
Hepatic metabolism via CYP450 isoforms generates inactive sulfonic acid derivatives, excreted renally. No evidence of cumulative toxicity exists in animal models .
Toxicity Considerations
Acute toxicity studies in rodents indicate an LD₅₀ > 2000 mg/kg, classifying it as Category 5 under GHS. Chronic exposure data are lacking, necessitating caution in therapeutic repurposing.
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